

Comparative Bioactivity Guide: Azetidine vs. Pyrrolidine Benzophenone Analogs

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Compound of Interest

Compound Name: *3'-Azetidinomethyl-4-bromo-2-fluorobenzophenone*

CAS No.: 898771-97-6

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Executive Summary

In the optimization of benzophenone-based pharmacophores, the substitution of a 5-membered pyrrolidine ring with a 4-membered azetidine ring represents a critical "bioisosteric switch."

- **Pyrrolidine Analogs:** Typically exhibit peak potency for monoamine transporter targets (DAT/NET), as seen in pyrovalerone derivatives. They possess higher lipophilicity (LogP) and a flexible "envelope" conformation that maximizes hydrophobic pocket filling.
- **Azetidine Analogs:** Often serve as strategic problem-solvers in lead optimization. While they may show slightly reduced potency at primary transporter targets compared to pyrrolidines, they significantly lower lipophilicity (LogD), reduce intrinsic clearance (), and improve selectivity profiles (e.g., minimizing off-target DAT binding in antidepressant design).

Structural & Physicochemical Analysis[1][2]

The transition from a 5-membered to a 4-membered ring alters the electronic and steric landscape of the molecule.

Feature	Azetidine (4-Membered)	Pyrrolidine (5-Membered)	Impact on Bioactivity
Ring Strain	~25.4 kcal/mol	~6.2 kcal/mol	Azetidines are more rigid; the "puckered" conformation is distinct from the pyrrolidine "envelope."
Basicity (pKa)	~11.29 (Sec.[1] Amine)	~11.27 (Sec.[2] Amine)	Very similar in isolation, but azetidine's higher s-character in the N-C bonds can lower basicity in complex scaffolds, improving membrane permeability.
Lipophilicity (LogP)	-0.4 to -0.6	Baseline	Azetidine lowers LogP, enhancing metabolic stability and reducing non-specific protein binding.
Metabolic Liability	Stable to N-dealkylation	Prone to -oxidation	Azetidine rings often block metabolic "soft spots" found on pyrrolidine rings (e.g., CYP450 oxidation at the -carbon).

Bioactivity Comparison: Case Studies

A. Monoamine Transporter Inhibitors (Psychostimulant Scaffold)

Context: Benzophenone-core cathinones (e.g., Pyrovalerone analogs).

- Pyrrolidine (The "Goldilocks" Zone): In the structure-activity relationship (SAR) of alpha-pyrrolidinophenones (e.g., MDPV, -PVP), the pyrrolidine ring is optimal for binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The ring size perfectly fills the hydrophobic pocket of the transporter.
 - Experimental Data:
 - PVP (Pyrrolidine)
 - at DAT
 - 13–25 nM.
- Azetidine (The "Contraction" Effect): Contracting the ring to azetidine generally reduces potency at DAT/NET for this specific scaffold. The steric bulk is insufficient to induce the optimal conformational change in the transporter for maximal inhibition.
 - Experimental Data: Azetidine analogs (e.g., -azetidino-phenones) typically show 2–5x higher values (lower potency) compared to their pyrrolidine counterparts.
 - Selectivity: Azetidine analogs often display a shift in the DAT/SERT ratio, sometimes increasing SERT affinity relative to DAT, altering the psychoactive profile from "stimulant" to "entactogen-like."

B. Dual NRI / 5-HT_{1A} Agonists (Therapeutic Scaffold)

Context: Pfizer's development of novel antidepressants.

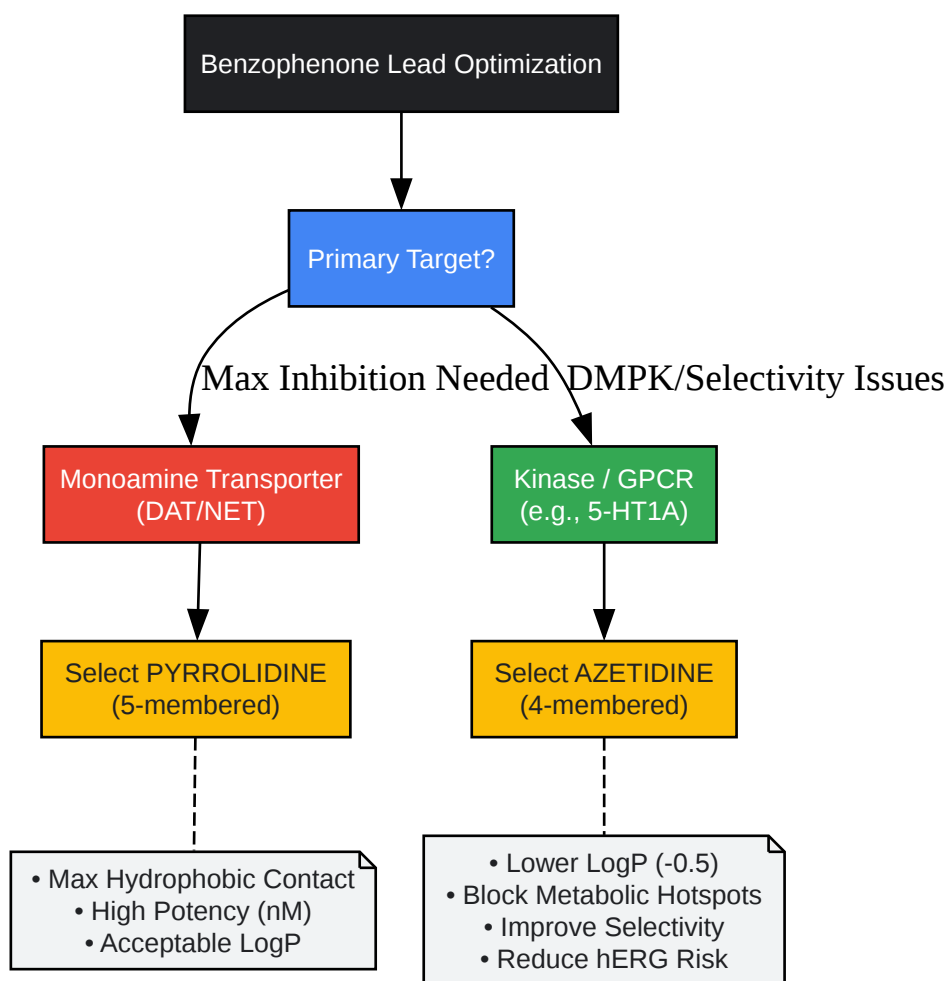
- The Challenge: Pyrrolidine-based leads showed high potency but suffered from poor metabolic stability and unwanted DAT activity (stimulant liability).
- The Azetidine Solution: Replacing the pyrrolidine with an azetidine ring in the benzophenone-ether scaffold maintained high affinity for the Norepinephrine Reuptter (NET) and 5-HT1A receptors while eliminating DAT affinity.
 - Outcome: The azetidine analogs demonstrated superior "drug-like" properties: lower lipophilicity, higher brain-free fraction, and a cleaner safety profile.

C. Kinase Inhibitors (DDR1/2)

Context: Optimization of inhaled inhibitors for fibrosis.

- Comparison: In a study comparing indoline, pyrrolidine, and azetidine scaffolds, the azetidine (Compound 37) emerged as the superior candidate.
- Mechanism: The compact azetidine ring reduced cardiotoxicity risks (hERG inhibition) compared to the larger rings and provided a pharmacokinetic profile suitable for lung retention (inhaled delivery).

Decision Logic: SAR Visualization



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Caption: Strategic decision tree for selecting between azetidine and pyrrolidine rings based on target class and optimization goals.

Experimental Protocols

A. Synthesis of Azetidine Benzophenones (Ring Closure)

Standard protocol for converting a primary amine/benzophenone precursor to an azetidine.

- Reagents: 1-bromo-3-chloropropane (for azetidine) vs. 1,4-dibromobutane (for pyrrolidine).
- Reaction: Dissolve the primary amine precursor (e.g.,

-amino-benzophenone derivative) in acetonitrile (

).

- Base: Add 3.0 equivalents of anhydrous or DIPEA.
- Cyclization: Heat to reflux (80°C) for 12–24 hours. Note: Azetidine formation is kinetically slower than pyrrolidine due to ring strain.
- Purification: The azetidine product is less lipophilic. Use Flash Column Chromatography (Gradient: Hexane EtOAc). Azetidine spots will elute after the corresponding pyrrolidine analog.

B. Monoamine Uptake Inhibition Assay

To quantify bioactivity differences.

- Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.
- Substrate:
 - Dopamine,
 - Norepinephrine, or
 - Serotonin.
- Incubation:
 - Plate cells in 24-well plates.
 - Add test compounds (Azetidine vs. Pyrrolidine analogs) at concentrations ranging from 0.1 nM to 10 M.
 - Incubate for 10 min at 37°C.

- Uptake: Add radiolabeled substrate and incubate for 5–10 min.
- Termination: Wash cells 3x with ice-cold buffer to stop uptake.
- Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
- Analysis: Plot log-concentration vs. % uptake to determine

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